molecular formula C5Cl4FN B090939 2,3,4,5-Tetrachloro-6-fluoropyridine CAS No. 17717-16-7

2,3,4,5-Tetrachloro-6-fluoropyridine

Cat. No.: B090939
CAS No.: 17717-16-7
M. Wt: 234.9 g/mol
InChI Key: IKZSQJOVXGDGAH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of four chlorine atoms and one fluorine atom attached to a pyridine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium fluoride under anhydrous conditions. This reaction is usually carried out in polar aprotic solvents such as N-methylpyrrolidone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reagent concentrations to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

2,3,4,5-Tetrachloro-6-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-fluoropyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing halogen atoms affects the compound’s reactivity and binding affinity. It can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrachloropyridine
  • 2,3,4,5-Tetrafluoropyridine
  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Uniqueness

2,3,4,5-Tetrachloro-6-fluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other halogenated pyridines .

Properties

IUPAC Name

2,3,4,5-tetrachloro-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4FN/c6-1-2(7)4(9)11-5(10)3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZSQJOVXGDGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346947
Record name 2,3,4,5-Tetrachloro-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17717-16-7
Record name 2,3,4,5-Tetrachloro-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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